Ctop-NH2, also known as aminocarbamate, is a compound characterized by the presence of an amino group attached to a carbamate structure. This compound plays a significant role in various chemical processes and applications, particularly in organic synthesis and materials science. The classification of Ctop-NH2 falls under the category of amines and carbamates, which are vital in the synthesis of pharmaceuticals, agrochemicals, and polymeric materials.
Ctop-NH2 can be synthesized from various starting materials, including carbonyl compounds and amines. Its classification as an amine indicates its basicity and ability to act as a nucleophile in chemical reactions. Additionally, as a carbamate, it exhibits properties that are beneficial in forming stable complexes with metals and other organic molecules.
The synthesis of Ctop-NH2 can be achieved through several methods:
The synthesis typically requires careful control of temperature, pressure, and reactant concentrations to optimize yield and purity. For example, using a microfluidic setup can enhance control over reaction parameters, leading to more uniform product characteristics .
The molecular structure of Ctop-NH2 consists of a central carbon atom bonded to an amino group (-NH2) and a carbonyl group (C=O), characteristic of carbamates. The structural formula can be represented as follows:
Ctop-NH2 participates in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, using Lewis acids can enhance the reactivity of Ctop-NH2 in nucleophilic substitution reactions .
Ctop-NH2 functions primarily through its nucleophilic character. In nucleophilic substitution reactions, the lone pair on the nitrogen atom attacks an electrophilic carbon atom, leading to bond formation while displacing a leaving group.
Relevant analyses include thermogravimetric analysis which shows stability up to approximately 200°C before decomposition occurs .
Ctop-NH2 has several scientific uses:
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) emerged in the late 1980s as a selective peptidic antagonist of the mu-opioid receptor (MOR). Synthesized as part of a series of somatostatin analogues, its initial characterization revealed picomolar affinity for MOR (Kᵢ = 0.96 nM) with >10,000-fold selectivity over delta-opioid receptors [5] [9]. Early in vivo studies demonstrated its ability to block morphine-induced analgesia upon central administration, confirming its MOR antagonist properties [5]. Crucially, CTOP’s design incorporated structural features conferring metabolic stability, including D-amino acids (D-Phe¹, D-Trp⁴), the cyclic disulfide bridge (Cys²-Pen⁷), and C-terminal amidation, distinguishing it from endogenous peptides [9].
The pivotal 1996 study by Chieng et al. revealed an unexpected dimension: CTOP (but not the closely related analog CTAP) produced a non-opioid-mediated increase in potassium (K⁺) conductance in rat locus coeruleus neurons. This effect occurred at concentrations above 100 nM (EC₅₀ = 560 nM) and was insensitive to naloxone, demonstrating dissociation from classical opioid pathways [1] [9]. This discovery positioned CTOP as the first MOR antagonist documented with significant off-target neurophysiological actions.
Table 1: Key Pharmacological Distinctions Between CTOP and CTAP
Parameter | CTOP | CTAP |
---|---|---|
MOR Affinity (Kᵢ) | 0.96 nM | Similar high MOR affinity |
δOR Affinity (Kᵢ) | >10,000 nM | >10,000 nM |
Non-Opioid K⁺ Current | Potent agonist (EC₅₀ ~560 nM) | Minimal effect even at 10 µM |
MOR Antagonism | Partial at low concentrations (~100 nM) | Potent (KD = 4 nM) |
Somatostatin Receptor Interaction | Putative (cross-desensitization studies) | No significant activity observed |
Primary Research Utility | Dual opioid/non-opioid actions | Selective MOR antagonism |
CTOP-NH₂’s dual pharmacology challenges the classical "one ligand-one receptor" paradigm and offers profound insights into receptor crosstalk and functional selectivity:
Mechanism of Non-Opioid Effects: The K⁺ current elicited by CTOP exhibits distinct pharmacological properties. It undergoes slow desensitization (t₁/₂ ~247 sec) and shows no cross-desensitization with Met-enkephalin (MOR agonist) or nociceptin. Crucially, while somatostatin responses remain intact after CTOP desensitization, CTOP cannot elicit additional current after somatostatin receptor desensitization. Furthermore, the somatostatin receptor antagonist cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) blocked both somatostatin- and CTOP-induced currents with similar potency (KD ~8-10 µM) [1] [9]. This evidence strongly implicates a receptor closely related to, but distinct from, somatostatin type 2 receptors (SSTR2) or potentially a novel receptor subtype within this family as the mediator of CTOP’s non-opioid effects.
Functional Selectivity (Biased Signaling) at MOR: CTOP operates as a context-dependent modulator. At low concentrations (~100 nM), it functions primarily as a MOR antagonist, inhibiting Met-enkephalin effects. Higher concentrations (≥500 nM) engage the non-opioid pathway, activating K⁺ conductance [9]. This concentration-dependent switch highlights inherent ligand bias – the ability to engage different signaling pathways based on concentration and receptor milieu. This phenomenon parallels the biased agonism observed with newer opioid ligands like oliceridine, where G-protein coupling is favored over β-arrestin recruitment to reduce side effects [3]. CTOP thus serves as an early, naturally occurring example of functional selectivity, albeit involving distinct receptors.
Comparative Allosteric Modulation: The dual activity of CTOP mirrors the complex pharmacology observed with allosteric modulators of other GPCR families, such as muscarinic acetylcholine receptors (mAChRs). Allosteric ligands for mAChRs can exhibit subtype selectivity, probe biased signaling, or act as "bitopic" ligands bridging orthosteric and allosteric sites [4]. CTOP’s structure, particularly its cyclic core and specific D-amino acids, may allow it to interact with both the MOR orthosteric site and an adjacent allosteric site on a putative SSTR-like receptor or heteromer, leading to its unique functional profile.
Table 2: Functional Selectivity Parameters of CTOP in Locus Coeruleus Neurons
Signaling Pathway | CTOP Activity | Concentration Dependence | Sensitivity |
---|---|---|---|
MOR Antagonism (Gi/o) | Partial to full block | Low (≥100 nM) | Naloxone-sensitive |
Non-Opioid K⁺ Current | Full agonist | High (≥500 nM, EC₅₀ 560 nM) | Naloxone-insensitive; Blocked by SSTR2 antagonists |
Cross-Talk with SSTR | Unidirectional desensitization | High concentrations | Implicates distinct but related receptor |
Cross-Talk with MOR/DOR Heteromers | Potential modulator (indirect evidence) | Unknown | Research gap (See 1.3) |
Despite decades of study, CTOP-NH₂ continues to illuminate critical unresolved questions in receptor pharmacology:
Molecular Identity of the Non-Opioid Target: The precise receptor mediating CTOP’s K⁺ conductance remains elusive. While pharmacological evidence points strongly towards SSTR2 or an SSTR2-like receptor [1] [9], definitive molecular identification via receptor knockout models, selective antisense oligonucleotides, or advanced binding studies using labeled CTOP analogues is lacking. Resolving this identity is paramount for understanding the physiological role of this pathway and its potential exploitation for neuromodulation.
Role in Mu-Delta (MOR-DOR) Heteromer Signaling: Mu-Delta opioid receptor heteromers exhibit distinct pharmacology, trafficking, and signaling compared to homomers [8]. Stabilizing these heteromers at the cell surface using specific ligand cocktails (e.g., methadone + naltriben) induces a rightward shift in MOR agonist dose-response curves for analgesia, suggesting an anti-analgesic role for the heteromer [8]. Given CTOP’s complex pharmacology and its potential to interact with opioid and non-opioid targets, its effect on MOR-DOR heteromer function and surface expression represents a significant knowledge gap. Does CTOP modulate heteromer stability or bias signaling within the heteromer complex?
Impact on Downstream Signaling Cascades: The physiological consequences of CTOP-induced K⁺ conductance beyond locus coeruleus neurons are poorly understood. This hyperpolarizing current could modulate neurotransmitter release (e.g., norepinephrine), neuronal excitability, and network activity in diverse brain regions expressing the target receptor. Furthermore, potential interactions between the MOR-antagonism and the non-opioid K⁺ activation pathways need systematic investigation. Does chronic CTOP exposure alter receptor expression or coupling efficiency in either pathway? Advanced techniques like BRET/FRET for probing G-protein/β-arrestin engagement and neuronal calcium imaging could delineate these integrated signaling outcomes [3].
Template for Novel Therapeutics: CTOP’s structure-activity relationship (SAR), particularly comparing it to the inactive analog CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂), highlights the critical role of Orn⁵ versus Arg⁵ in conferring non-opioid agonist activity [1] [9]. This SAR provides a blueprint for designing chemically refined probes. Objectives include developing radiolabeled or fluorescent CTOP derivatives for target identification, creating analogs with further enhanced selectivity for the non-opioid target over MOR, and potentially engineering biased ligands that exclusively activate therapeutically relevant pathways (e.g., neuronal inhibition without MOR blockade).
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: